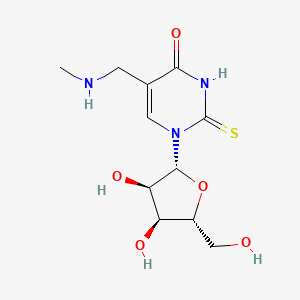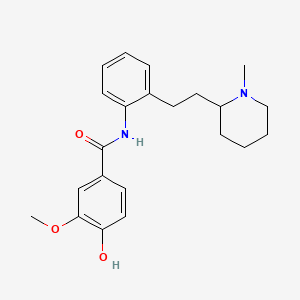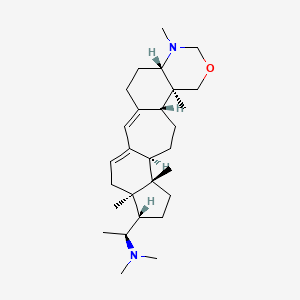
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- is a naturally occurring protoberberine alkaloid. It belongs to the tetrahydroprotoberberine group of isoquinoline alkaloids and is known for its complex molecular structure and significant biological activities . This compound is found in various plant species and has been the subject of extensive research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ophiocarpine involves multiple steps, starting from simpler isoquinoline derivatives. One of the key intermediates in its synthesis is 2-ethoxycarbonyl-1-hydroxymethyl-1,2,3,4-tetrahydro-6,7-methylenedioxyisoquinoline . This intermediate undergoes several transformations, including halogen-metal exchange reactions and cyclization processes, to form the final ophiocarpine structure .
Industrial Production Methods
Industrial production of ophiocarpine is not widely documented, but it generally follows the principles of organic synthesis used in laboratory settings. The process involves the use of various reagents and catalysts to achieve the desired chemical transformations efficiently and at scale .
Analyse Des Réactions Chimiques
Types of Reactions
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Oppenauer oxidation, which converts ophiocarpine into 3-(2’-vinyl-3’,4’-methylene-dioxy) phenyl-4-hydroxyisoquinoline .
Common Reagents and Conditions
Common reagents used in the reactions involving ophiocarpine include dioxane, strong bases, and various oxidizing agents . The conditions for these reactions often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of ophiocarpine include various isoquinoline derivatives, such as 3,4-dimethoxy-11,12-methylene-dioxy-8,9-dihydro1benzoxepino(2,3-c) isoquinoline .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ophiocarpine involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but its effects are attributed to its complex molecular structure and functional groups .
Comparaison Avec Des Composés Similaires
13-Berbinol, 9,10-dimethoxy-2,3-(methylenedioxy)- is often compared with other isoquinoline alkaloids, such as decumbensine and berberine . While all these compounds share a similar core structure, ophiocarpine is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Decumbensine
- Berberine
- Corydalidzine
- Corybulbine
- Yuanhunine
Propriétés
Numéro CAS |
478-13-7 |
|---|---|
Formule moléculaire |
C20H21NO5 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol |
InChI |
InChI=1S/C20H21NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3 |
Clé InChI |
FLSSXYPKPLFNLK-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ophiocarpine; l-Ophiocarpine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)













